molecular formula C6H8O4 B1649395 4-Methoxy-2-methylene-4-oxobutanoic acid CAS No. 7338-27-4

4-Methoxy-2-methylene-4-oxobutanoic acid

Cat. No. B1649395
Key on ui cas rn: 7338-27-4
M. Wt: 144.12 g/mol
InChI Key: OIYTYGOUZOARSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557240B2

Procedure details

5.73 g (39.8 mmol) of 2-methylenesuccinic acid 4-monomethyl ester were introduced into 12 ml of methanol under protective gas in a 50 ml glass autoclave, and 0.12 ml of a solution of 6.6 mg of (RophosARhCOD)CF3SO3 (=precatalyst) in 3 ml of methanol was added (0.00036 mmol of precatalyst). Hydrogenation was then carried out at 60° C. under 5 bar of hydrogen. Conversion of the precursor was complete after 16 h. The enantiomeric excess of the product was 98%.
Quantity
5.73 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.12 mL
Type
reactant
Reaction Step One
[Compound]
Name
(RophosARhCOD)CF3SO3
Quantity
6.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:10])[CH2:4][C:5](=[CH2:9])[C:6]([OH:8])=[O:7].[H][H].[CH3:13]O>>[CH3:13][O:8][C:6](=[O:7])[CH:5]([CH3:9])[CH2:4][C:3]([OH:2])=[O:10]

Inputs

Step One
Name
Quantity
5.73 g
Type
reactant
Smiles
COC(CC(C(=O)O)=C)=O
Name
glass
Quantity
50 mL
Type
reactant
Smiles
Name
solution
Quantity
0.12 mL
Type
reactant
Smiles
Name
(RophosARhCOD)CF3SO3
Quantity
6.6 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
12 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (0.00036 mmol of precatalyst)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(C(CC(=O)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.